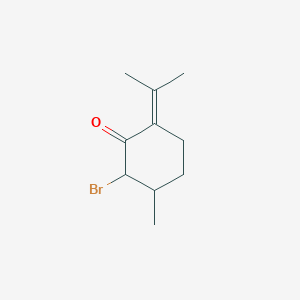
Ethynyl(dimethyl)(4-nitrophenoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethynyl(dimethyl)(4-nitrophenoxy)silane is an organosilicon compound that features an ethynyl group, two methyl groups, and a 4-nitrophenoxy group attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethynyl(dimethyl)(4-nitrophenoxy)silane typically involves the reaction of 4-nitrophenol with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-nitrophenol attacks the silicon atom, displacing the chloride ion. The ethynyl group can be introduced through a subsequent reaction with an ethynylating agent such as ethynylmagnesium bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Ethynyl(dimethyl)(4-nitrophenoxy)silane can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the phenoxy group with other functional groups.
科学的研究の応用
Ethynyl(dimethyl)(4-nitrophenoxy)silane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials such as polymers and coatings.
作用機序
The mechanism of action of Ethynyl(dimethyl)(4-nitrophenoxy)silane involves its interaction with various molecular targets and pathways. The ethynyl group can participate in cycloaddition reactions, while the nitrophenoxy group can undergo electron transfer processes. The silicon atom provides unique reactivity due to its ability to form stable bonds with both carbon and oxygen atoms.
類似化合物との比較
Similar Compounds
Trimethylsilylacetylene: Similar in having an ethynyl group attached to silicon but lacks the nitrophenoxy group.
Dimethyl(phenoxy)silane: Similar in having a phenoxy group attached to silicon but lacks the ethynyl and nitro groups.
Ethynyl(trimethyl)silane: Similar in having an ethynyl group attached to silicon but lacks the nitrophenoxy group.
Uniqueness
Ethynyl(dimethyl)(4-nitrophenoxy)silane is unique due to the presence of both the ethynyl and nitrophenoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
54397-03-4 |
|---|---|
分子式 |
C10H11NO3Si |
分子量 |
221.28 g/mol |
IUPAC名 |
ethynyl-dimethyl-(4-nitrophenoxy)silane |
InChI |
InChI=1S/C10H11NO3Si/c1-4-15(2,3)14-10-7-5-9(6-8-10)11(12)13/h1,5-8H,2-3H3 |
InChIキー |
MFSAUGRDSDTJDB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C#C)OC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(Heptyloxy)phenyl]acetamide](/img/structure/B14626999.png)


![1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14627023.png)
![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate](/img/structure/B14627030.png)

![4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide](/img/structure/B14627050.png)

![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)




